molecular formula C14H14F3N5O3S B2764523 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380170-59-0

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2764523
CAS No.: 2380170-59-0
M. Wt: 389.35
InChI Key: JCMHMNIOEZVOLI-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, a trifluoromethyl-substituted pyridine, and a piperazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the trifluoromethyl-substituted pyridine. The final step involves the formation of the piperazinone ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired reactions proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to handle the complex reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring, leading to different reduced forms of the compound.

    Substitution: The trifluoromethyl group and the sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound .

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group contributes to its reactivity and potential as a pharmacophore.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O3S/c1-20-8-11(7-19-20)26(24,25)21-4-5-22(13(23)9-21)10-2-3-18-12(6-10)14(15,16)17/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMHMNIOEZVOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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